1-(2-Bromoethyl)piperazine dihydrobromide CAS 9073-63-6 literature review
1-(2-Bromoethyl)piperazine dihydrobromide CAS 9073-63-6 literature review
An In-depth Technical Guide to 1-(2-Bromoethyl)piperazine Dihydrobromide: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-(2-Bromoethyl)piperazine dihydrobromide, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage this versatile reagent in the synthesis of novel therapeutic agents. This document delves into the core chemical principles, practical synthetic methodologies, and strategic applications of this compound, grounding all claims in authoritative scientific literature.
The piperazine moiety is a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, psychiatry, and infectious diseases.[1][2] Its prevalence is due to the favorable physicochemical properties it imparts to a molecule, such as improved aqueous solubility and oral bioavailability, as well as its ability to engage in crucial hydrogen bonding interactions with biological targets.[2] 1-(2-Bromoethyl)piperazine dihydrobromide serves as a critical and highly reactive intermediate for introducing the N-ethylpiperazine group into a target molecule. The bromoethyl group functions as a potent electrophile, enabling straightforward nucleophilic substitution reactions to form stable carbon-nitrogen bonds. This guide will elucidate the synthesis, reactivity, and practical application of this valuable chemical tool.
Chemical Identity and Physicochemical Properties
Correctly identifying the reagent is paramount for experimental reproducibility and safety. It is crucial to note that the CAS number 9073-63-6, sometimes erroneously associated with this compound, actually corresponds to an alcohol oxidase enzyme. The correct identifier for 1-(2-Bromoethyl)piperazine dihydrobromide is provided below.
| Property | Value | Source(s) |
| Chemical Name | 1-(2-Bromoethyl)piperazine dihydrobromide | [1] |
| Synonyms | N-(2-Bromoethyl)piperazine dihydrobromide | [3] |
| CAS Number | 89727-93-5 | [1] |
| Molecular Formula | C₆H₁₅Br₃N₂ | [1] |
| Molecular Weight | 354.91 g/mol | [1] |
| Appearance | Typically a powder or solid | [1] |
| IUPAC Name | 1-(2-bromoethyl)piperazine;dihydrobromide | [1] |
Note: Properties for the free base, 1-(2-Bromoethyl)piperazine (CAS 494798-96-8), include a molecular weight of 193.08 g/mol .[3]
Synthesis and Manufacturing Insights
The preparation of 1-(2-Bromoethyl)piperazine dihydrobromide is a key process for ensuring a high-purity starting material for subsequent synthetic steps. While multiple routes to piperazine derivatives exist, a common and reliable method for this specific compound involves the hydrobromination of a precursor alcohol.
Synthetic Pathway Overview
A logical and frequently employed synthetic route starts from the readily available 1-(2-hydroxyethyl)piperazine. This precursor is then treated with a strong brominating agent, typically hydrobromic acid (HBr), which serves a dual purpose: it replaces the hydroxyl group with a bromine atom via a nucleophilic substitution reaction and protonates the two basic nitrogen atoms of the piperazine ring to form the dihydrobromide salt.
Figure 1: General synthetic scheme for the preparation of 1-(2-Bromoethyl)piperazine Dihydrobromide.
Detailed Experimental Protocol (Representative)
The following protocol is a representative example adapted from the synthesis of analogous compounds and established chemical principles.[4][5] Researchers should always perform their own risk assessment and optimization.
Objective: To synthesize 1-(2-Bromoethyl)piperazine dihydrobromide from 1-(2-hydroxyethyl)piperazine.
Materials:
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1-(2-hydroxyethyl)piperazine
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48% Hydrobromic acid (HBr)
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Acetone (for washing)
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Ethanol or Isopropanol (for recrystallization)
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Round-bottom flask with reflux condenser
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Heating mantle with stirrer
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Buchner funnel and filter paper
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 1.0 equivalent of 1-(2-hydroxyethyl)piperazine.
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Acid Addition: Carefully add an excess (e.g., 5-10 equivalents) of 48% aqueous hydrobromic acid to the flask. The reaction is exothermic.
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Reflux: Heat the reaction mixture to reflux (typically 120-130 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. Concentrate the mixture under reduced pressure (rotary evaporation) to remove excess HBr and water.
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Isolation: Add a sufficient amount of cold acetone to the resulting crude solid or oil to precipitate the product fully. Stir vigorously, then collect the solid by vacuum filtration using a Buchner funnel.
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Washing: Wash the filter cake with several portions of cold acetone to remove any remaining impurities.
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Purification: For higher purity, recrystallize the crude product from a suitable solvent such as ethanol or isopropanol.
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Drying: Dry the purified white to off-white crystalline solid under vacuum to a constant weight.
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.
Chemical Reactivity and Synthetic Applications
The utility of 1-(2-Bromoethyl)piperazine dihydrobromide stems from the predictable and efficient reactivity of the primary alkyl bromide.
Core Reactivity: Nucleophilic Substitution
The primary mode of reaction is a bimolecular nucleophilic substitution (SN2).[6] The electron-withdrawing effect of the bromine atom creates a partial positive charge on the adjacent carbon, making it highly susceptible to attack by nucleophiles.
Figure 2: Generalized SN2 mechanism with a nucleophile (Nu:).
Common nucleophiles that readily react with this substrate include:
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Amines (primary and secondary): To form more complex diamine structures.
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Phenols and Thiophenols: To create aryl ethers and thioethers.
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Carboxylates: To form ester linkages.
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Heterocyclic Nitrogens (e.g., indoles, imidazoles): A cornerstone reaction in the synthesis of many pharmaceuticals.
The dihydrobromide salt form means that the piperazine nitrogens are protonated and non-nucleophilic. A base is required in the subsequent reaction to deprotonate the nucleophile and/or to neutralize the HBr that is formed if the free base of the piperazine reagent is desired for the reaction.
Workflow for a Typical N-Alkylation Reaction
The introduction of the piperazine moiety onto a heterocyclic core is a frequent strategy in drug design.
Sources
- 1. americanelements.com [americanelements.com]
- 2. mdpi.com [mdpi.com]
- 3. 1-(2-Bromoethyl)piperazine | C6H13BrN2 | CID 419369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
